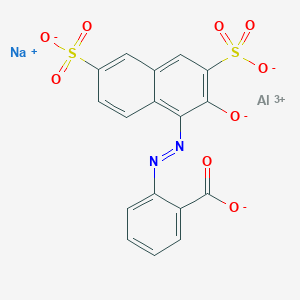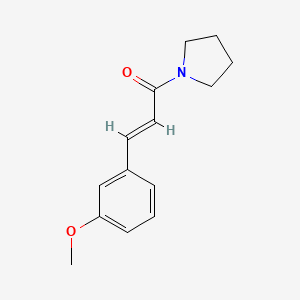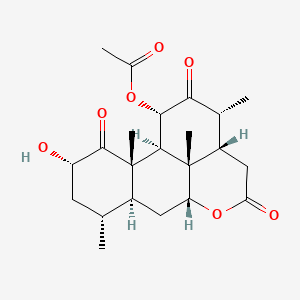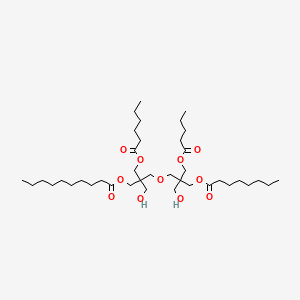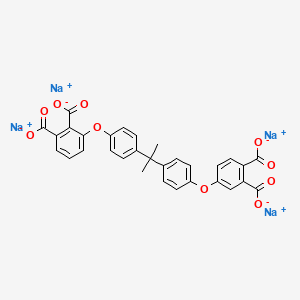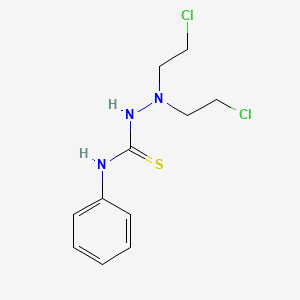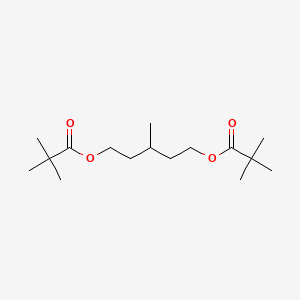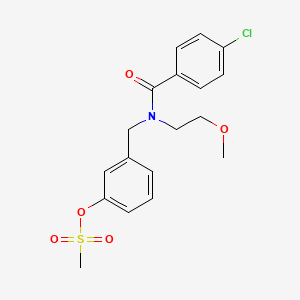
Mesyloxybenzyl methoxyethyl chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesyloxybenzyl methoxyethyl chlorobenzamide is a synthetic compound known for its anti-inflammatory and anti-bacterial properties. It is commonly used in cosmetic products to reduce skin redness and irritation, and to calm and soothe the skin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mesyloxybenzyl methoxyethyl chlorobenzamide involves several steps, starting with the preparation of the benzyl alcohol derivative. This is followed by the introduction of the methoxyethyl group and the chlorobenzamide moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Mesyloxybenzyl methoxyethyl chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Applications De Recherche Scientifique
Mesyloxybenzyl methoxyethyl chlorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its anti-inflammatory and anti-bacterial properties, making it useful in studying skin conditions and microbial infections.
Medicine: Explored for its potential therapeutic effects in treating skin disorders and infections.
Industry: Utilized in the formulation of cosmetic products for its skin-soothing and conditioning properties.
Mécanisme D'action
The mechanism of action of mesyloxybenzyl methoxyethyl chlorobenzamide involves its interaction with molecular targets in the skin. It exerts its effects by reducing inflammation and bacterial growth, thereby calming irritated skin and reducing redness. The exact molecular pathways involved are still under investigation, but it is believed to modulate the activity of inflammatory mediators and bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol derivatives: Similar in structure and used for their aromatic properties.
Methoxyethyl compounds: Known for their solubility and reactivity in organic synthesis.
Chlorobenzamide derivatives: Used for their anti-bacterial and anti-inflammatory properties.
Uniqueness
Mesyloxybenzyl methoxyethyl chlorobenzamide stands out due to its unique combination of functional groups, which confer both anti-inflammatory and anti-bacterial properties. This makes it particularly valuable in cosmetic and therapeutic applications where both properties are desired .
Propriétés
Numéro CAS |
853081-53-5 |
|---|---|
Formule moléculaire |
C18H20ClNO5S |
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
[3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C18H20ClNO5S/c1-24-11-10-20(18(21)15-6-8-16(19)9-7-15)13-14-4-3-5-17(12-14)25-26(2,22)23/h3-9,12H,10-11,13H2,1-2H3 |
Clé InChI |
PPBFOAXFZHLGER-UHFFFAOYSA-N |
SMILES canonique |
COCCN(CC1=CC(=CC=C1)OS(=O)(=O)C)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




